[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone
CAS No.: 1607281-51-5
Cat. No.: VC7215783
Molecular Formula: C15H17F2N3O2
Molecular Weight: 309.317
* For research use only. Not for human or veterinary use.
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone - 1607281-51-5](/images/structure/VC7215783.png)
Specification
CAS No. | 1607281-51-5 |
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Molecular Formula | C15H17F2N3O2 |
Molecular Weight | 309.317 |
IUPAC Name | [4-(2,2-difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C15H17F2N3O2/c1-2-5-19-6-8-20(9-7-19)15(21)13-10-12(3-4-18-13)22-11-14(16)17/h1,3-4,10,14H,5-9,11H2 |
Standard InChI Key | TYPRYUQWNJHXNV-UHFFFAOYSA-N |
SMILES | C#CCN1CCN(CC1)C(=O)C2=NC=CC(=C2)OCC(F)F |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name [4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone delineates its molecular architecture:
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A pyridine ring substituted at the 4-position with a 2,2-difluoroethoxy group () and at the 2-position with a methanone linker.
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The methanone group connects to a piperazine ring, which is further functionalized at the 4-position with a propargyl group ().
The molecular formula is , yielding a molecular weight of 315.31 g/mol . Structural analogs, such as (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride (PubChem CID 71301501), share similarities in pyridine substitution patterns and fluorine-containing ether linkages, underscoring the prevalence of such motifs in medicinal chemistry .
Synthesis and Structural Elucidation
Synthetic Routes
While no explicit synthesis for this compound is documented, plausible pathways can be inferred from related compounds:
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Pyridine Functionalization: Introduction of the 2,2-difluoroethoxy group at the pyridine 4-position may involve nucleophilic aromatic substitution (SNAr) using 2,2-difluoroethanol under basic conditions, as seen in analogous difluoroethoxy-pyridine syntheses .
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Methanone-Piperazine Coupling: The methanone linker could be installed via Friedel-Crafts acylation or palladium-catalyzed cross-coupling between a pyridine boronic acid and a piperazine-derived carbonyl chloride .
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Propargylation: The terminal alkyne group on the piperazine ring is likely introduced via alkylation with propargyl bromide, a common strategy for installing acetylenic moieties in drug discovery .
Spectroscopic Characterization
Key spectral features anticipated for this compound include:
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H NMR: Distinct signals for the propargyl proton ( ppm, triplet), piperazine methylenes ( ppm), and pyridine aromatic protons ( ppm) .
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F NMR: A characteristic doublet for the −OCHF₂ group ( ppm, Hz) .
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Mass Spectrometry: A molecular ion peak at m/z 315.31 (M+H)+ with fragments corresponding to cleavage at the methanone linker .
Physicochemical Properties
The compound’s solubility, stability, and lipophilicity are critical for its potential pharmacological applications:
The difluoroethoxy group enhances metabolic stability by resisting oxidative degradation, while the propargyl moiety may facilitate click chemistry applications in targeted drug delivery .
Compound | MPS1 Ki (µM) | Aurora B Ki (µM) | Ligand Efficiency |
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3-Aminopyridin-2-one (7) | 25.6 | 15.1 | 0.41 |
Propargyl-Piperazine (23) | 2.9 | 7.4 | 0.27 |
The propargyl-piperazine moiety in compound 23 shows improved ligand efficiency compared to simpler analogs, suggesting that the propargyl group in [4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone may similarly enhance target binding through hydrophobic interactions or covalent modulation .
Patent Landscape and Industrial Applications
A patent (WO2014133107A1) detailing non-aqueous electrolytes for batteries highlights the utility of difluoroethoxy-pyridine derivatives in enhancing electrochemical stability . While this application is distinct from pharmacology, it underscores the versatility of such fluorinated aromatics in materials science. The propargyl group’s click chemistry compatibility further positions this compound as a candidate for bioconjugation in diagnostic probes or antibody-drug conjugates .
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